8-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

Physicochemical profiling Lipophilicity Medicinal chemistry design

Sourcing regiospecific, hydroxyl-functionalized phthalazinone building blocks for medicinal chemistry often involves long lead times. This 8-hydroxy-2-isopropyl derivative offers a strategic solution with in-stock availability. - Positions a hydrogen-bond donor at the 8-position for target engagement while maintaining a favorable LogP of 1.68. - Provides a free phenol handle for further derivatization, enabling rapid generation of 5- or 7-substituted analog arrays. - Supplied at 95% purity, suitable for lead optimization and as a reference probe in solubility-permeability studies.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13240389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C2=C(C=CC=C2O)C=N1
InChIInChI=1S/C11H12N2O2/c1-7(2)13-11(15)10-8(6-12-13)4-3-5-9(10)14/h3-7,14H,1-2H3
InChIKeyKLPXTARJHCNZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one: Identity & Physicochemical Profile


8-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one (CAS 2060059-35-8) is a hydroxyl‑functionalized phthalazinone with an N2‑isopropyl substituent . The compound belongs to the 1(2H)-phthalazinone class, a privileged scaffold in medicinal chemistry owing to its capacity to engage diverse biological targets including PARP, 17β‑hydroxysteroid dehydrogenases, and Aurora kinases [1]. Its molecular formula is C₁₁H₁₂N₂O₂ (MW 204.22 g·mol⁻¹) and it bears a phenolic hydroxyl at the 8‑position of the fused benzene ring, which simultaneously furnishes a hydrogen‑bond donor, a potential metal‑coordination site, and a synthetic handle for further derivatisation .

Scaffold Phenolic phthalazinone core with N2-isopropyl for medicinal chemistry
H-Bond Profile 8-OH donor enables directed hydrogen bonding and metal coordination
Lipophilicity Lower LogP versus non-hydroxylated parent supports aqueous assay compatibility

8-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one: Regioisomeric & N2-Alkyl Differentiation


Phthalazinones bearing hydroxyl substituents at different ring positions (5‑, 6‑, 7‑, or 8‑OH) or different N2‑alkyl groups (methyl, ethyl, isopropyl) cannot be treated as functionally interchangeable because the hydroxyl position governs hydrogen‑bonding topology, electronic distribution along the fused ring system, and metabolic susceptibility, while the N2‑alkyl group modulates lipophilicity, steric bulk, and target‑site complementarity . Changing the hydroxy position from 8 to 6 alters the dipole moment and pKₐ of the phenol, which in turn influences both solubility and protein‑ligand interactions; likewise, replacing isopropyl with methyl reduces LogP by ca. 0.3 units and diminishes steric differentiation from unsubstituted analogs .

!
8-OH vs 6-OH regioisomer alters hydrogen-bond topology and electrophilic substitution patterns.
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N2-isopropyl vs methyl/ethyl modifies lipophilicity, steric bulk, and target-site complementarity.
!
Hydroxyl ring position influences metabolic susceptibility and dipole moment; class-specific review needed.

8-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one: Quantitative Evidence & Differentiation


LogP & H-Bond Donor: 8-OH vs. Non-Hydroxylated Analog

Introduction of the 8‑hydroxy group reduces the predicted octanol‑water partition coefficient (LogP) from 1.98 (non‑hydroxylated analog) to 1.68 (target compound) and simultaneously creates one hydrogen‑bond donor, thereby expanding the compound’s capacity for directed intermolecular interactions and improving aqueous solubility relative to the parent scaffold .

LogP & H-Bond Donor
Head-to-head
ΔLogP –0.29, ΔH_Donors +1
Supports aqueous solubility and binding versatility
Predicted values; vendor datasheet models
Physicochemical profiling Lipophilicity Medicinal chemistry design

H-Bond Acceptor Count: 8-OH vs. 6-OH Regioisomer

The target compound presents 4 hydrogen‑bond acceptor atoms (two from the phthalazinone carbonyl and azo nitrogens, and two from the phenolic oxygen and its resonance contribution). The 6‑hydroxy regioisomer (CAS 2059942-51-5) is expected to have an identical H‑acceptor count, but the non‑hydroxylated parent (CAS 63536-32-3) has only 3 H‑acceptors . This difference alters the compound’s solvation energy and potential for poly‑directional hydrogen bonding.

H-Bond Acceptors
Cross-study
4 H_Acceptors vs 3 (non-OH)
Expands solvation and directional complexation potential
Regioisomeric placement differs from 6-OH analog
Hydrogen‑bond capacity Scaffold differentiation Medicinal chemistry

Phthalazinone Core: PARP/17β-HSD1 Pharmacophore & 8-OH

The 1(2H)-phthalazinone core is a validated pharmacophore for inhibition of poly(ADP‑ribose) polymerase (PARP) enzymes and 17β‑hydroxysteroid dehydrogenase type 1 (17β‑HSD1) [1][2]. Patent literature explicitly claims substituted phthalazin‑1(2H)-ones of formula (IA) as PARP inhibitors, and a structurally related phthalazinone‑pyrazole derivative inhibits Aurora‑A kinase with an IC₅₀ of 31 nM . While direct target‑engagement data for the specific 8‑hydroxy‑2‑isopropyl derivative are not publicly available, the presence of the 8‑hydroxy group creates a bidentate hydrogen‑bond donor‑acceptor motif that mimics the phenol‑rich pharmacophore of high‑affinity 17β‑HSD1 inhibitors such as those based on hydroxy‑benzothiophene or hydroxy‑benzofuran chemotypes, for which sub‑nanomolar IC₅₀ values have been reported [3].

PARP/17β-HSD1 Pharmacophore
Class-level
8-OH phthalazinone occupies distinct chemical space
May support novel PARP/17β-HSD1 inhibitor programs
No direct target engagement data available
PARP inhibition 17β‑HSD1 Pharmacophore

8-OH vs 6-OH Regioisomer: Synthetic Implications

In phthalazin-1(2H)-ones, the ring position of the hydroxy group controls the regiochemistry of electrophilic aromatic substitution, O‑alkylation, and metal‑catalyzed cross‑coupling. The 8‑hydroxy isomer places the nucleophilic oxygen ortho to the C1 carbonyl, enabling potential intramolecular hydrogen bonding with the carbonyl and directing electrophiles to the 5‑ and 7‑positions; the 6‑hydroxy isomer, by contrast, places the oxygen para to the C1 carbonyl, activating the 5‑ and 7‑positions differently . This regioisomeric distinction makes the 8‑OH compound the preferred choice when late‑stage functionalization at the ring positions flanking the carbonyl is desired.

Regiochemical Reactivity
Class-level
8-OH ortho to C1 carbonyl
Unique vector for library derivatization
Inferred from aromatic substitution principles
Regioisomer Synthetic intermediate Coupling selectivity

8-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one: Application Scenarios


Hit-to-Lead with Phenol-Bearing Phthalazinone

When a project requires a phthalazinone scaffold that contributes a hydrogen‑bond donor while maintaining LogP below 2.0, the 8‑hydroxy‑2‑isopropyl derivative (LogP = 1.68) is preferable to the non‑hydroxylated parent (LogP = 1.98) [Section 3, Item 1]. The lower lipophilicity and additional H‑bond donor improve aqueous solubility and may reduce off‑target binding to hydrophobic protein pockets, thereby offering a cleaner starting point for lead optimization .

Focused Library Synthesis via Regioselective Derivatization

The 8‑hydroxy substitution pattern positions the nucleophilic oxygen ortho to the phthalazinone carbonyl, enabling intramolecular hydrogen bonding and distinct electrophilic aromatic substitution outcomes compared to the 6‑hydroxy regioisomer [Section 3, Item 4]. This makes the compound the building block of choice when generating arrays of 5‑ or 7‑substituted analogs while retaining a free phenol handle .

8-OH Phthalazinone for PARP/17β-HSD1 Inhibitor Discovery

Although direct enzyme inhibition data for the title compound are not publicly available, its phthalazinone core is clinically validated for PARP inhibition (e.g., olaparib), and hydroxy‑aromatic motifs are critical for 17β‑HSD1 inhibitor potency (e.g., benzothiazole‑based inhibitors with IC₅₀ = 3–48 nM) [Section 3, Item 3]. The 8‑hydroxy‑2‑isopropyl substitution pattern is not represented in any marketed PARP inhibitor, offering a novel chemical space for intellectual property generation and selectivity profiling [1].

Solubility & Permeability Comparator Studies

With a predicted LogP of 1.68, 1 H‑bond donor, and 4 H‑bond acceptors, the compound is well‑suited as a reference probe for studying the impact of phenol introduction on the solubility‑permeability balance within phthalazinone series, especially when compared directly with the non‑hydroxylated parent (LogP = 1.98, 0 H‑donors) under standardized PAMPA or shake‑flask solubility conditions [1].

Application
Selection Property
Validation Focus
Hit-to-lead phenolic phthalazinone studies
8-OH donor with lower lipophilicity
Solubility and binding profiling
Regioselective focused library synthesis
8-OH ortho to carbonyl directing group
Electrophilic substitution outcome review
PARP/17β-HSD1 inhibitor discovery
Phthalazinone core with novel 8-OH motif
Selectivity and IP profiling
Solubility-permeability comparator studies
Balanced LogP and H-bond profile
PAMPA and shake-flask assay review
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